Unique Hazard Profile Differentiates 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine from the Unsubstituted Parent Compound for Safety and Handling
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is classified under EU CLP with acute oral toxicity (Acute Tox. 4, H302), skin irritation (Skin Irrit. 2, H315), serious eye damage (Eye Dam. 1, H318), and specific target organ toxicity upon single exposure (STOT SE 3, H335), while the unsubstituted parent compound imidazo[1,2-a]pyridin-3-amine (CAS 28036-33-1) carries no such mandatory hazard classification under EU CLP [1]. This necessitates distinct safety protocols, PPE requirements, and shipping classifications for procurement.
| Evidence Dimension | GHS Hazard Classification (EU CLP) |
|---|---|
| Target Compound Data | H302, H315, H318, H335 (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-3-amine (no harmonized classification) |
| Quantified Difference | Target compound requires Danger signal word and GHS05/GHS07 pictograms; comparator requires none. |
| Conditions | EU CLP regulation notified classification and labelling inventory |
Why This Matters
This differential hazard profile directly impacts procurement costs, storage requirements, and experimental handling protocols, making compound selection a non-trivial decision for labs prioritizing safety compliance.
- [1] European Chemicals Agency (ECHA). Summary of Classification and Labelling: 7,8-dimethylimidazo[1,2-a]pyridin-3-amine. Available at: https://www.echa.europa.eu/web/guest/information-on-chemicals/cl-inventory-database/-/discli/details/288278 View Source
